molecular formula C10H18N2O2 B15152143 1-[(Diethylamino)acetyl]pyrrolidin-2-one

1-[(Diethylamino)acetyl]pyrrolidin-2-one

Cat. No.: B15152143
M. Wt: 198.26 g/mol
InChI Key: CZAPYALYGFSGGY-UHFFFAOYSA-N
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Description

1-[(Diethylamino)acetyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a diethylamino acetyl substituent. The pyrrolidin-2-one core is a five-membered lactam ring, known for its versatility in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

1-[2-(diethylamino)acetyl]pyrrolidin-2-one

InChI

InChI=1S/C10H18N2O2/c1-3-11(4-2)8-10(14)12-7-5-6-9(12)13/h3-8H2,1-2H3

InChI Key

CZAPYALYGFSGGY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N1CCCC1=O

Origin of Product

United States

Chemical Reactions Analysis

1-[(Diethylamino)acetyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(Diethylamino)acetyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities References
1-[(Diethylamino)acetyl]pyrrolidin-2-one* C₁₀H₁₈N₂O₂ 198.26 Diethylamino acetyl Inferred enhanced solubility and basicity -
1-[(Phenylsulfonyl)acetyl]pyrrolidin-2-one C₁₂H₁₃NO₄S 267.299 Phenylsulfonyl acetyl High molecular weight; sulfonyl group may enhance stability
1-(2-Aminoethyl)pyrrolidin-2-one C₆H₁₂N₂O 128.17 Aminoethyl Hydrochloride salt (mp: 227°C); potential bioactivity
1-(2-Aminophenyl)pyrrolidin-2-one C₁₀H₁₂N₂O 176.22 Aminophenyl Versatile in medicinal chemistry; aromatic amine functionality
1-Acetyl-2-pyrrolidone C₆H₉NO₂ 127.14 Acetyl Commercial availability; simple acetylated derivative
1-(1-Adamantyl)pyrrolidin-2-one C₁₄H₂₁NO 219.33 Bulky adamantyl Steric hindrance; potential applications in materials science
1-(2-Chloroethyl)pyrrolidin-2-one C₆H₁₀ClNO 147.60 Chloroethyl Reactive chloro group; precursor for further synthesis

*Note: Data for this compound is inferred from structural analogs.

Structural and Functional Analysis

  • Substituent Effects on Basicity and Solubility: The diethylamino group in the target compound likely increases basicity compared to analogs like 1-acetyl-2-pyrrolidone . This could enhance solubility in acidic environments, a trait valuable in pharmaceutical formulations.
  • Biological Activity: While direct data on the target compound’s bioactivity is unavailable, analogs with amino or aromatic substituents exhibit notable properties. For example, 1-(2-aminophenyl)pyrrolidin-2-one is used in medicinal chemistry due to its dual amine and ketone functionalities , and pyrrolidin-2-one derivatives with chlorophenyl and oxadiazolyl groups demonstrate antioxidant activity 1.35–1.5× higher than ascorbic acid . The diethylamino group may similarly modulate antioxidant or receptor-binding activities.
  • Synthetic and Industrial Applications : Bulky substituents, such as the adamantyl group in 1-(1-Adamantyl)pyrrolidin-2-one, are associated with applications in materials science due to their thermal stability . The chloroethyl group in 1-(2-Chloroethyl)pyrrolidin-2-one serves as a reactive handle for further functionalization , whereas the acetyl group in 1-acetyl-2-pyrrolidone simplifies industrial synthesis .

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